1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Developing diflunisal ANDA methods? Non-fluorinated biphenyl analogs risk mismatched retention times and failed method validation. This USP impurity standard solves that: · Exact 2′,4′-difluoro substitution matches official monograph specifications. · 98% purity, characterized for ICH-compliant impurity testing. · Direct precursor for Friedel-Crafts acetylation, bypassing in-house fluorination. Procure with batch-specific COA for full traceability.

Molecular Formula C14H10F2O
Molecular Weight 232.22 g/mol
CAS No. 53591-79-0
Cat. No. B1606066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one
CAS53591-79-0
Molecular FormulaC14H10F2O
Molecular Weight232.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H10F2O/c1-9(17)10-2-4-11(5-3-10)13-7-6-12(15)8-14(13)16/h2-8H,1H3
InChIKeyHSNQVADZWQJQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one Specifications & Procurement


1-(2′,4′-Difluoro[1,1′-biphenyl]-4-yl)ethan-1-one (CAS 53591‑79‑0), also known as 4‑Acetyl‑2′,4′‑difluorobiphenyl [1], is a synthetic acetophenone derivative containing a biphenyl core with fluorine atoms at the 2′ and 4′ positions [2]. It serves as a pharmacopeial impurity standard for the non-steroidal anti-inflammatory drug (NSAID) diflunisal, specifically designated as Diflunisal Acetophenone Analog (USP) [3]. Its molecular formula is C14H10F2O with a molecular weight of 232.23 g/mol [1], and it exhibits a LogP of 3.83 [4], a boiling point of 311.8°C at 760 mmHg, and a density of 1.192 g/cm³ [5].

Why Generic Aryl Ketones Fail in Diflunisal Analysis


Generic aryl ketones or even structurally similar non-fluorinated biphenyl acetophenones lack the precise fluorination pattern (2′,4′-difluoro substitution) and chromatographic behavior that define this compound's identity as a USP impurity standard for diflunisal [1][2]. While biphenyl-4-ol is recognized as a major pharmacopeial impurity of diflunisal in the British Pharmacopoeia [3], the acetophenone analog with this specific fluorination is explicitly referenced in USP methods for diflunisal impurity profiling [2]. Using an unqualified alternative risks invalidating analytical method validation (AMV) and ANDA regulatory submissions due to mismatched retention times, spectral fingerprints, or traceability to pharmacopeial standards . The following evidence quantifies these critical differentiators.

Differentiation Evidence vs. Non‑Fluorinated Analogs


USP Standard Designation vs. Generic Ketones

1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one is explicitly designated as Diflunisal Acetophenone Analog (USP), a pharmacopeial impurity reference standard [1][2]. In contrast, generic 4-acetylbiphenyl or 4-phenylacetophenone lack USP recognition. This designation directly enables ANDA regulatory submissions and method validation, as the product is supplied with detailed characterization data compliant with regulatory guidelines and offers optional traceability to USP or EP monographs [2].

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Purity & Characterization Assurance vs. Unspecified Grades

Commercial sources of 1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one specify a purity of 98% or ≥95% , accompanied by comprehensive characterization data (NMR, MS, HPLC) compliant with regulatory guidelines [1]. In contrast, many generic biphenyl ketones are sold at lower, unspecified purity (e.g., 95% typical) without validated certificate of analysis suitable for pharmaceutical method validation .

Quality Control Analytical Method Validation Reference Standards

Lipophilicity and Boiling Point Comparison

The 2′,4′-difluoro substitution pattern confers a distinct lipophilicity profile with a calculated LogP of 3.8344 [1] and a boiling point of 311.8°C at 760 mmHg [2]. This differs substantially from non-fluorinated 4-acetylbiphenyl (LogP ~2.9 [3]) and from diflunisal itself (LogP ~2.5 [4]), directly impacting chromatographic retention in reversed-phase HPLC methods. The measured density of 1.192 g/cm³ [5] and vapor pressure of 0.000552 mmHg at 25°C further define its physical handling characteristics.

Physicochemical Properties Chromatography Method Development

Diflunisal Synthesis Intermediate

Patents explicitly describe the synthesis of diflunisal using 1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one as a key intermediate. A documented route involves Friedel–Crafts acetylation of 2,4-difluorobiphenyl with acetic anhydride/AlCl₃ to yield this acetophenone derivative, followed by oxidation and hydrolysis to produce 4-(2,4-difluorophenyl)salicylic acid [1][2]. This contrasts with alternative syntheses that may require more steps or lower-yielding pathways if using non-fluorinated or mono-fluorinated biphenyl ketones.

Organic Synthesis API Intermediate Process Chemistry

Application Scenarios


ANDA Filings: Method Validation & Impurity Profiling

Pharmaceutical quality control laboratories developing Abbreviated New Drug Applications (ANDAs) for diflunisal require USP‑recognized impurity standards. This compound (Diflunisal Acetophenone Analog USP) is explicitly supplied for analytical method development and validation (AMV) with traceability to pharmacopeial monographs [1][2]. Its documented purity (98% ) and characterization data ensure compliance with ICH guidelines for impurity testing, a requirement not met by generic research‑grade biphenyl ketones.

HPLC Method Development for Impurity Quantitation

The compound's high LogP of 3.83 [1] and distinct retention behavior on C18 columns make it a critical marker for chromatographic method optimization. Analysts can use this standard to establish system suitability parameters (resolution, tailing) specifically for diflunisal impurity assays, as opposed to using non‑fluorinated analogs that would elute earlier and fail to mimic the target impurity's behavior [2].

Process Chemistry: Diflunisal API Intermediate

Industrial process chemists seeking to manufacture diflunisal can utilize this compound as a direct precursor in the Friedel–Crafts acetylation step described in patent literature [1]. Procuring this specific fluorinated acetophenone eliminates the need for in‑house fluorination of the biphenyl core, reducing step count and improving overall yield consistency relative to alternative routes starting from non‑fluorinated biphenyls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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